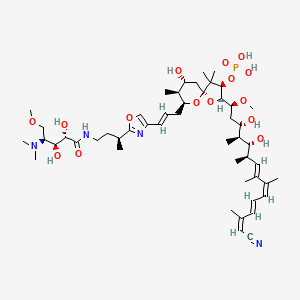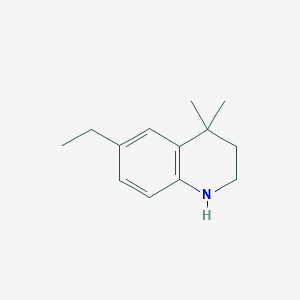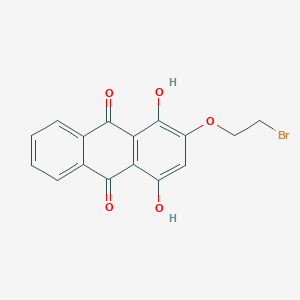
1-(Chloromethyl)-2-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-propylbenzene is an organic compound with the chemical formula C10H13Cl It is a derivative of benzene, where a chloromethyl group and a propyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-propylbenzene can be synthesized through the chloromethylation of 2-propylbenzene. This reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-2-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 2-propylbenzyl alcohol.
Oxidation: 2-propylbenzoic acid or 2-propylbenzaldehyde.
Reduction: 2-propylmethylbenzene.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-propylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Chemical Industry: It is employed in the production of specialty chemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-propylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a good leaving group in substitution reactions. The propyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-propylbenzene: Similar structure but with the propyl group in the para position.
1-(Bromomethyl)-2-propylbenzene: Bromine instead of chlorine as the halogen.
2-(Chloromethyl)-1-propylbenzene: Different positioning of the chloromethyl and propyl groups.
Uniqueness: 1-(Chloromethyl)-2-propylbenzene is unique due to the specific positioning of the chloromethyl and propyl groups on the benzene ring, which affects its reactivity and the types of reactions it can undergo. This positioning can lead to different steric and electronic effects compared to its isomers and analogs .
Propriétés
Formule moléculaire |
C10H13Cl |
|---|---|
Poids moléculaire |
168.66 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-propylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8H2,1H3 |
Clé InChI |
TVFGUBMFGNNSHG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC=C1CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)


![Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)


![3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea](/img/structure/B13149505.png)

![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)


![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
